

# Spectroscopic Profile of 4,7-Dimethoxy-1-indanone: A Technical Guide

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## Compound of Interest

Compound Name: 4,7-Dimethoxy-1-indanone

Cat. No.: B110822

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This technical guide provides a comprehensive overview of the spectral data for **4,7-dimethoxy-1-indanone** (CAS No: 52428-09-8), a key intermediate in organic synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for compound identification, characterization, and quality control in research and development settings.

## Compound Information

Property	Value
Chemical Name	4,7-Dimethoxy-1-indanone
CAS Number	52428-09-8
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>3</sub>
Molecular Weight	192.21 g/mol
Melting Point	122-125 °C

## Spectroscopic Data Summary

The following tables summarize the key spectral data for **4,7-dimethoxy-1-indanone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-

### <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	-

Note: Experimentally determined NMR data for **4,7-dimethoxy-1-indanone** is not readily available in the public domain. The tables are provided as a template for expected signals based on the analysis of structurally similar compounds.

## Infrared (IR) Spectroscopy

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
Data not available	-

Note: Specific, experimentally determined IR absorption peaks for **4,7-dimethoxy-1-indanone** are not readily available. Expected characteristic absorptions are discussed in the experimental protocols section.

## Mass Spectrometry (MS)

m/z Ratio	Fragmentation
192.21	[M] <sup>+</sup> (Molecular Ion)
Data not available	-

Note: A detailed fragmentation pattern for **4,7-dimethoxy-1-indanone** is not currently available. The molecular ion peak is predicted based on the compound's molecular weight.

## Experimental Protocols

Detailed experimental methodologies for acquiring the spectral data are crucial for reproducibility and data interpretation. While specific protocols for **4,7-dimethoxy-1-indanone** are not published, the following are generalized procedures based on standard laboratory practices for similar organic compounds.

### NMR Spectroscopy

A sample of **4,7-dimethoxy-1-indanone** would be dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), with a small amount of tetramethylsilane (TMS) added as an internal standard for chemical shift referencing. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a high-field NMR spectrometer, for instance, a Bruker 500 MHz spectrometer. For  $^1\text{H}$  NMR, data would be reported detailing chemical shift ( $\delta$ ) in parts per million (ppm), multiplicity (e.g., s = singlet, d = doublet, t = triplet, m = multiplet), integration (number of protons), and coupling constants (J) in Hertz (Hz). For  $^{13}\text{C}$  NMR, chemical shifts would be reported in ppm.

### Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$ . Key expected absorptions for **4,7-dimethoxy-1-indanone** would include:

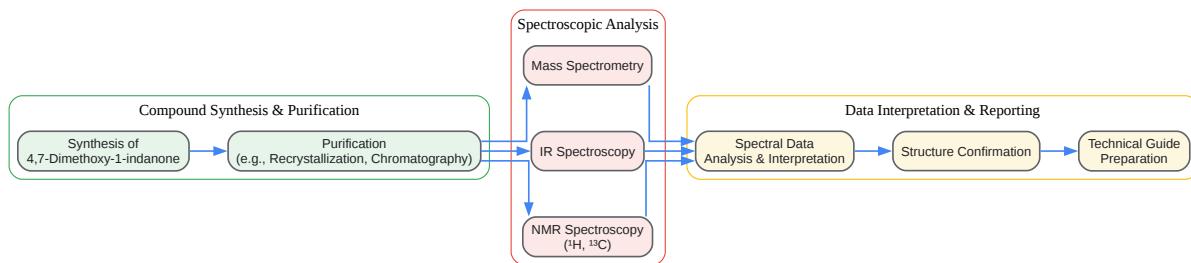
- C=O stretch (ketone): A strong absorption band around 1700  $\text{cm}^{-1}$ .
- C-O-C stretch (ether): Strong absorptions in the 1250-1000  $\text{cm}^{-1}$  region.
- Ar-H stretch (aromatic): Peaks above 3000  $\text{cm}^{-1}$ .
- C-H stretch (aliphatic): Peaks just below 3000  $\text{cm}^{-1}$ .
- C=C stretch (aromatic): Absorptions in the 1600-1450  $\text{cm}^{-1}$  region.

## Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification. Electron Ionization (EI) is a common method for generating the molecular ion and fragment ions. The data would be presented as a plot of relative intensity versus the mass-to-charge ratio ( $m/z$ ). The molecular ion peak  $[M]^+$  would be expected at  $m/z$  192, corresponding to the molecular weight of **4,7-dimethoxy-1-indanone**. Further fragmentation analysis would provide insights into the molecule's structure.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like **4,7-dimethoxy-1-indanone**.



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Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

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